molecular formula C2H4N4O B2784220 2-methyl-1H-tetrazol-5-one CAS No. 109911-76-4

2-methyl-1H-tetrazol-5-one

Cat. No.: B2784220
CAS No.: 109911-76-4
M. Wt: 100.081
InChI Key: NFFKVGJDBKGNMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-1H-tetrazol-5-one is a heterocyclic compound that belongs to the tetrazole family Tetrazoles are known for their unique structure, consisting of a five-membered ring with four nitrogen atoms and one carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-methyl-1H-tetrazol-5-one typically involves the cycloaddition of nitriles and azides. One common method is the reaction of methyl isocyanide with sodium azide under acidic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the tetrazole ring.

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may involve the use of catalysts to accelerate the reaction and improve efficiency.

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-1H-tetrazol-5-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The tetrazole ring can undergo substitution reactions, where one of the nitrogen atoms is replaced by another group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tetrazole oxides, while substitution can produce various substituted tetrazole derivatives.

Scientific Research Applications

2-Methyl-1H-tetrazol-5-one has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly as a bioisostere for carboxylic acids in pharmaceuticals.

    Industry: It finds applications in the production of advanced materials, such as polymers and explosives, due to its stability and reactivity.

Comparison with Similar Compounds

    1H-tetrazole: A parent compound with similar reactivity but without the methyl group.

    5-Phenyltetrazole: A derivative with a phenyl group at the 5-position, exhibiting different chemical properties.

    Tetrazole-1-acetic acid: A compound with an acetic acid group, used in medicinal chemistry.

Uniqueness: 2-Methyl-1H-tetrazol-5-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the methyl group at the 2-position enhances its stability and reactivity compared to other tetrazole derivatives.

Properties

IUPAC Name

2-methyl-1H-tetrazol-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H4N4O/c1-6-4-2(7)3-5-6/h1H3,(H,4,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFFKVGJDBKGNMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1NC(=O)N=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H4N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

100.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.